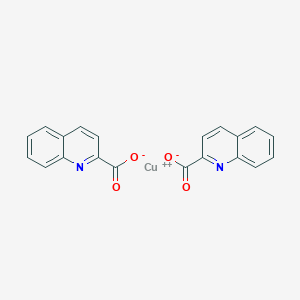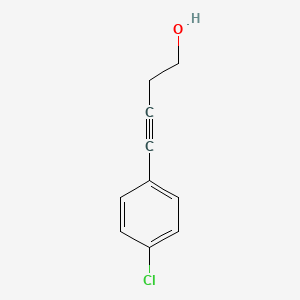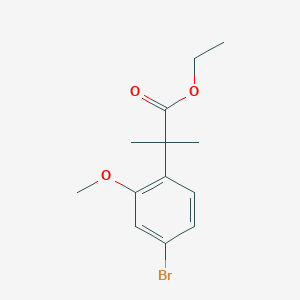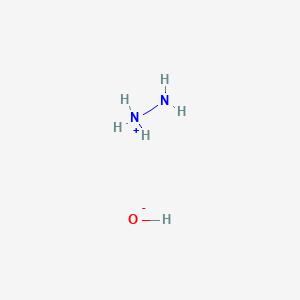
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring, an oxime group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified using ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides, alcohols, or other ester derivatives.
科学的研究の応用
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
作用機序
The mechanism by which ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE exerts its effects is primarily through its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The ester group allows for hydrolysis, releasing active metabolites that can further interact with molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to specific proteins or nucleic acids .
類似化合物との比較
Pyridine-2-carbaldehyde oxime: Shares the oxime and pyridine functionalities but lacks the ester group.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Contains the ester and pyridine groups but lacks the oxime functionality.
Hydroxyimino-pyridin-3-yl-acetic acid ethyl ester: Similar structure but with the oxime group at a different position on the pyridine ring.
Uniqueness: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The specific positioning of the oxime and ester groups on the pyridine ring allows for unique interactions and applications in various fields .
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
ethyl 2-hydroxyimino-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3 |
InChIキー |
YGQZRRVGGCVMQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NO)C1=CC=CC=N1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)
![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)




![10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B8749141.png)




![7-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8749177.png)
